6-Chloro-N-cyclobutyl-4-methoxynicotinamide
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Overview
Description
6-Chloro-N-cyclobutyl-4-methoxynicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a chloro group at the 6th position, a cyclobutyl group attached to the nitrogen atom, and a methoxy group at the 4th position of the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclobutyl-4-methoxynicotinamide typically involves the following steps:
Nitration and Reduction: The starting material, 6-chloronicotinic acid, undergoes nitration followed by reduction to yield 6-chloronicotinamide.
Cyclobutylation: The 6-chloronicotinamide is then reacted with cyclobutylamine under appropriate conditions to introduce the cyclobutyl group.
Methoxylation: Finally, the compound is subjected to methoxylation using methanol and a suitable catalyst to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-cyclobutyl-4-methoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloro group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
6-Chloro-N-cyclobutyl-4-methoxynicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-N-cyclobutyl-4-methoxynicotinamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-cyclobutyl-7-methoxy-4H-1,2,4-benzothiadiazin-3-amine 1,1-dioxide: Similar in structure but contains a benzothiadiazine ring.
6-Chloro-N-cyclobutyl-4-methoxy-3-pyridinecarboxamide: Similar but with a different substitution pattern on the pyridine ring.
Uniqueness
6-Chloro-N-cyclobutyl-4-methoxynicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, cyclobutyl group, and methoxy group on the nicotinamide ring makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-chloro-N-cyclobutyl-4-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-16-9-5-10(12)13-6-8(9)11(15)14-7-3-2-4-7/h5-7H,2-4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKLDIMUYDTKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C(=O)NC2CCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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